(2-Methylbenzo[d]oxazol-7-yl)methanamine
Description
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-7-yl)methanamine |
InChI |
InChI=1S/C9H10N2O/c1-6-11-8-4-2-3-7(5-10)9(8)12-6/h2-4H,5,10H2,1H3 |
InChI Key |
KNTQGXDZBVFPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed C–H functionalization and intramolecular oxidative C–O coupling reaction. This method uses N-phenylacetamides as substrates and involves the use of palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH) as key reagents .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the oxidative cyclization of compounds condensed from 2-aminophenols and aldehydes or carboxylic acids. Transition-metal-catalyzed C–N or C–O coupling reactions are also employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[d]oxazol-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2-Methylbenzo[d]oxazol-7-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[d]oxazol-7-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins such as prostaglandin H2 synthase (PGHS) and trypsin, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2-Methylbenzo[d]oxazol-7-yl)methanamine with key structural analogs, focusing on substituent effects, core heterocycle variations, and inferred biological implications.
(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine (CAS 67266-48-2)
- Core Structure : Benzo[d]imidazole (two nitrogen atoms in the heterocycle vs. one oxygen and one nitrogen in benzo[d]oxazole).
- Substituents : Methoxy group at position 7 and methanamine at position 2.
- Methoxy at position 7 may enhance lipophilicity compared to the methyl group in the target compound.
[(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (Impurity E, EP)
- Core Structure : Benzodiazepine (a seven-membered ring with two nitrogen atoms).
- Substituents : Chloro at position 7, 2-fluorophenyl at position 5, and methanamine at position 2.
- Key Differences :
2-((4-((S)-2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1H-imidazole Derivatives
- Core Structure : Benzo[d][1,3]dioxole (oxygen-containing fused ring).
- Substituents : Chloro, fluoro, methyl, and piperidinyl groups.
- Structural complexity (piperidine linker) may improve metabolic stability compared to simpler methanamine derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : Benzo[d]oxazole derivatives like the target compound are typically synthesized via cyclization of ortho-substituted anilines, as seen in related benzothiazole syntheses .
- Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, F) in analogs enhance receptor affinity but may reduce solubility.
- Methanamine groups improve water solubility, critical for bioavailability.
- Gaps in Evidence: None of the provided sources directly address the pharmacological profile of (2-Methylbenzo[d]oxazol-7-yl)methanamine, necessitating further studies on its specific targets and potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
